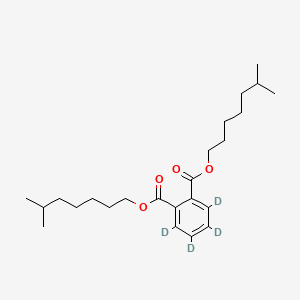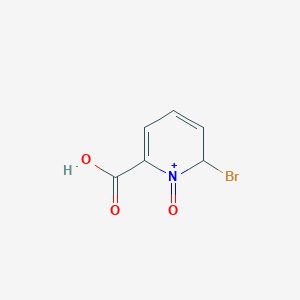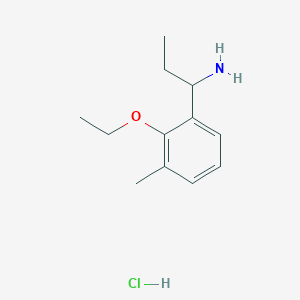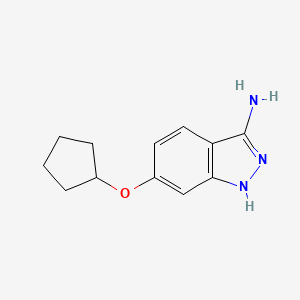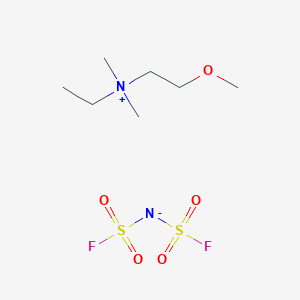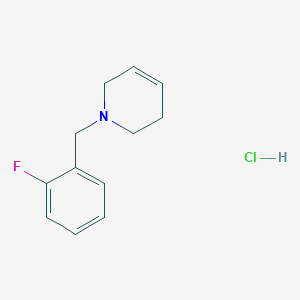![molecular formula C9H11ClF3NO2S B1449536 [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803598-05-1](/img/structure/B1449536.png)
[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride
Overview
Description
[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a versatile chemical compound with a molecular weight of 289.71 g/mol . It is widely used in scientific research due to its unique chemical properties and diverse applications in various fields such as organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the trifluoromethylation of carbon-centered radical intermediates . This process is crucial for introducing the trifluoromethyl group, which plays a significant role in enhancing the compound’s chemical stability and biological activity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biochemical effects . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride include:
- [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol
- [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanethiol
- [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the methanesulfonyl and trifluoromethyl groups. This combination enhances its chemical stability, biological activity, and versatility in various research applications .
Properties
IUPAC Name |
[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S.ClH/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12;/h2-4H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWXOGZEDRGZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


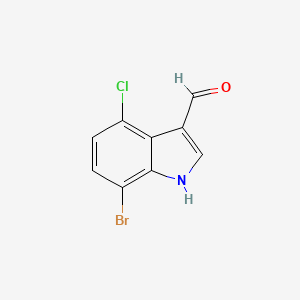
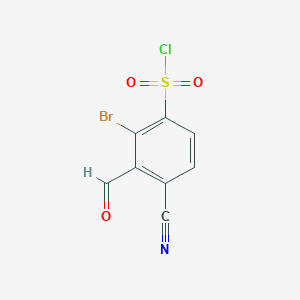

![(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride](/img/structure/B1449459.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)
![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)
